![molecular formula C21H35N3O2 B14236335 N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide CAS No. 414878-36-7](/img/structure/B14236335.png)
N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetyl group, a diethylamino propyl chain, and a trimethylphenyl group attached to an alaninamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Alaninamide Backbone: This can be achieved through the reaction of alanine with an appropriate amine to form the alaninamide.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride under basic conditions.
Attachment of the Diethylamino Propyl Chain: This step involves the reaction of the alaninamide with diethylamino propyl chloride in the presence of a base such as sodium hydroxide.
Incorporation of the Trimethylphenyl Group: The final step involves the reaction of the intermediate with 2,4,6-trimethylphenyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of N2-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N2-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The diethylamino propyl chain and trimethylphenyl group contribute to its binding affinity and specificity. The acetyl group may play a role in the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~2~-Acetyl-N~2~-[3-(dimethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide
- N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-dimethylphenyl)alaninamide
- N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)glycinamide
Uniqueness
N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino propyl chain and trimethylphenyl group enhances its binding affinity and specificity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
414878-36-7 |
|---|---|
Formule moléculaire |
C21H35N3O2 |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
2-[acetyl-[3-(diethylamino)propyl]amino]-N-(2,4,6-trimethylphenyl)propanamide |
InChI |
InChI=1S/C21H35N3O2/c1-8-23(9-2)11-10-12-24(19(7)25)18(6)21(26)22-20-16(4)13-15(3)14-17(20)5/h13-14,18H,8-12H2,1-7H3,(H,22,26) |
Clé InChI |
FZPIMZDJRNFOPS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCN(C(C)C(=O)NC1=C(C=C(C=C1C)C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-](/img/structure/B14236268.png)
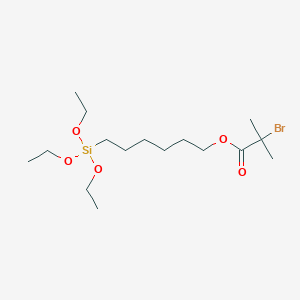
![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)
![2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B14236282.png)


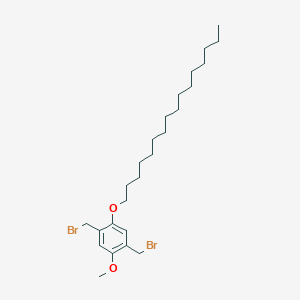
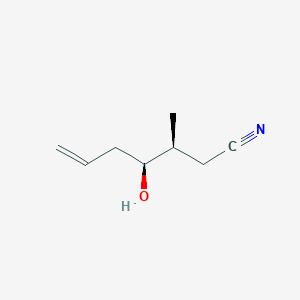
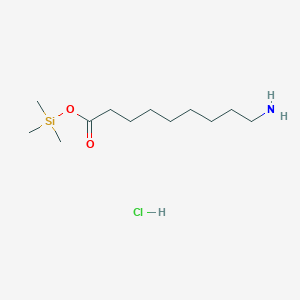
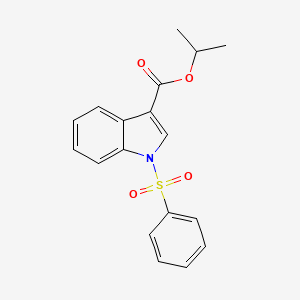

![2-methoxy-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14236322.png)
![{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid](/img/structure/B14236355.png)
